(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Description
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a difluoromethyl group at the 3-position and a piperidin-2-yl group linked via a methanone bridge. This structural motif is significant in medicinal chemistry due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms .
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-4-6-15(7-8)11(16)9-3-1-2-5-14-9/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMBLPPYWOURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound characterized by a unique molecular structure that includes both pyrrolidine and piperidine rings, along with a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes and other metabolic disorders.
- Molecular Formula : C11H18F2N2O
- Molecular Weight : 232.27 g/mol
- IUPAC Name : [3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
- CAS Number : 2097943-77-4
The biological activity of this compound primarily involves its role as a DPP-IV inhibitor. DPP-IV is an enzyme that degrades incretin hormones, which are important for glucose metabolism. Inhibition of this enzyme leads to increased levels of these hormones, resulting in enhanced insulin secretion and improved glycemic control.
Mechanism Insights:
- Binding Affinity : The difluoromethyl group enhances the compound's binding affinity to DPP-IV, contributing to its pharmacological efficacy.
- Metabolic Stability : The structural features of the compound provide metabolic stability, which is crucial for maintaining therapeutic levels in biological systems.
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties through its action on DPP-IV. In vitro studies demonstrated that the compound effectively inhibits DPP-IV activity, leading to increased levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1) .
Case Studies
- In Vitro Studies : A study conducted on pancreatic beta cells showed that treatment with this compound resulted in enhanced insulin secretion in response to glucose stimulation, supporting its potential use in diabetes management .
- Animal Models : In diabetic rodent models, administration of this compound resulted in significant reductions in blood glucose levels and improvements in glucose tolerance tests .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| This compound | DPP-IV Inhibition | Antidiabetic |
| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | DPP-IV Inhibition | Antidiabetic |
| (3-(Trifluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone | DPP-IV Inhibition | Antidiabetic |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analog in .
Key Observations
Fluorination Effects: The difluoromethyl group in the target compound and reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ), extending half-life in vivo .
Piperidine vs. Pyrrolidine Substituents :
- The piperidin-2-yl group in the target compound may adopt a distinct spatial orientation compared to the piperidin-4-yl isomer in , affecting interactions with chiral binding sites.
- The pyrimidinyl-piperazine moiety in introduces hydrogen-bonding capacity and bulk, likely targeting larger active sites (e.g., kinases or proteases).
Aromatic vs. Aliphatic Moieties :
- The phenyl group in increases lipophilicity (logP ~2.5–3.0), favoring CNS penetration, whereas the target compound’s aliphatic piperidine may reduce off-target binding .
Research Findings
- Metabolic Stability: Fluorinated pyrrolidines (e.g., target compound and ) resist CYP450-mediated degradation better than non-fluorinated analogs .
- Target Selectivity : Piperidine position (2-yl vs. 4-yl) influences selectivity for enzymes like 11β-hydroxysteroid dehydrogenase (as seen in ’s naming convention) .
- Biological Activity : Pyrimidinyl-piperazine derivatives (e.g., ) are frequently associated with antiviral or anticancer activity due to their ability to disrupt protein-protein interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
